![molecular formula C20H16O6S B310226 Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate, also known as PMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzoates and is synthesized using a specific process. PMB has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation in the body. This compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. This inhibition of kinases may contribute to the anti-cancer properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Furthermore, this compound has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable reagent for use in organic synthesis. This compound also has a well-established mechanism of action, which makes it a useful tool for studying the inhibition of enzymes and proteins. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain applications. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in humans are not well-established.
Orientations Futures
There are several future directions for research on Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Researchers may also explore the use of this compound in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Finally, researchers may investigate new synthesis methods for this compound that could improve its properties and make it more useful for scientific research.
Méthodes De Synthèse
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate is synthesized using a specific process that involves the reaction of 4-methoxybenzenesulfonyl chloride with phenol in the presence of a base. The resulting product is then treated with a mixture of benzoic anhydride and pyridine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been used as a reagent in organic synthesis, particularly in the synthesis of complex natural products. Furthermore, this compound has been used in the preparation of chiral building blocks for the synthesis of pharmaceuticals.
Propriétés
Formule moléculaire |
C20H16O6S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
phenyl 2-(4-methoxyphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C20H16O6S/c1-24-15-11-13-17(14-12-15)27(22,23)26-19-10-6-5-9-18(19)20(21)25-16-7-3-2-4-8-16/h2-14H,1H3 |
Clé InChI |
JYINXCODTWPCKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



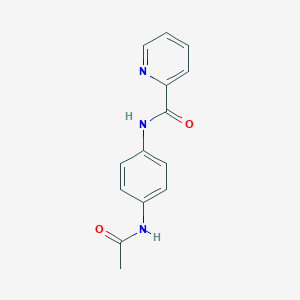
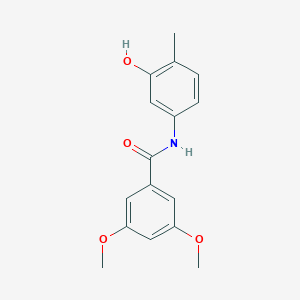
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
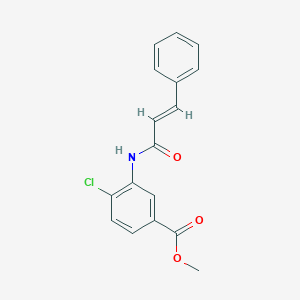
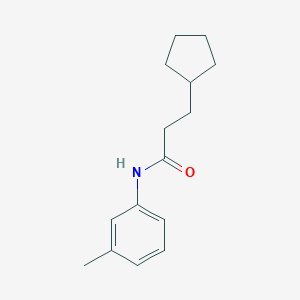
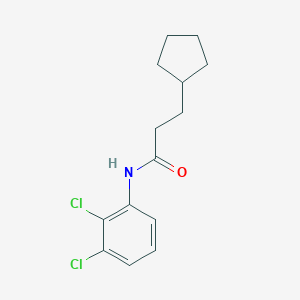
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
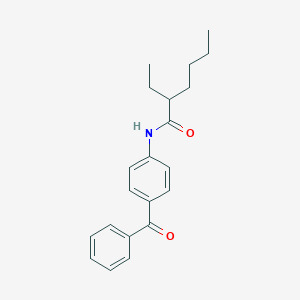
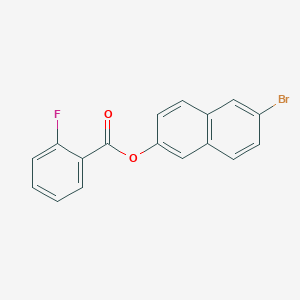
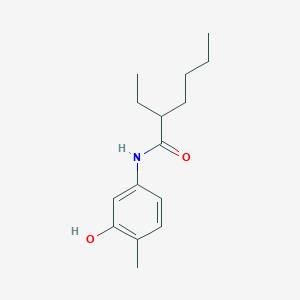
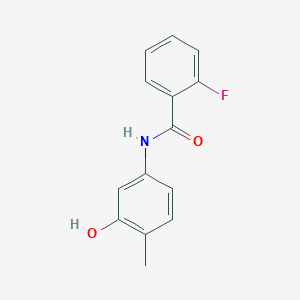
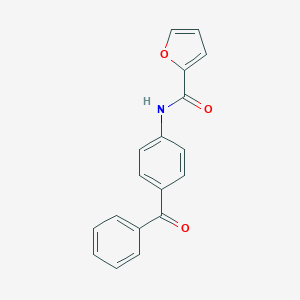

![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)